REACTION_CXSMILES
|
[Na+:1].[Na+].[C:3]([O-:12])(=[O:11])[C@@H:4]([C@H:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5].[C:13]([C@@H:16]([C@H:18]([C:20]([O-:22])=[O:21])[OH:19])[OH:17])([O-:15])=[O:14].C(O)(=O)[C@@H]([C@H](C(O)=O)O)[OH:25].[OH-].[Na+].[Na+].[Na+].C([O-])(=O)C(C(C([O-])=O)O)O>>[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5].[Na+:1].[C:20]([O-:22])(=[O:21])[CH:18]([CH:16]([C:13]([OH:15])=[O:14])[OH:17])[OH:19].[OH-:25].[Na+:1] |f:0.1.2,5.6,7.8.9,11.12,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C(C(O)C(O)C(=O)[O-])(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].C(C(O)C(O)C(=O)O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na+:1].[Na+].[C:3]([O-:12])(=[O:11])[C@@H:4]([C@H:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5].[C:13]([C@@H:16]([C@H:18]([C:20]([O-:22])=[O:21])[OH:19])[OH:17])([O-:15])=[O:14].C(O)(=O)[C@@H]([C@H](C(O)=O)O)[OH:25].[OH-].[Na+].[Na+].[Na+].C([O-])(=O)C(C(C([O-])=O)O)O>>[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5].[Na+:1].[C:20]([O-:22])(=[O:21])[CH:18]([CH:16]([C:13]([OH:15])=[O:14])[OH:17])[OH:19].[OH-:25].[Na+:1] |f:0.1.2,5.6,7.8.9,11.12,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C(C(O)C(O)C(=O)[O-])(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].C(C(O)C(O)C(=O)O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |